1-Bromo-6,7-dimethoxyisoquinoline
Overview
Description
1-Bromo-6,7-dimethoxyisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring This specific compound is characterized by the presence of bromine and two methoxy groups attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6,7-dimethoxyisoquinoline can be synthesized through several methods. One common approach involves the bromination of 6,7-dimethoxyisoquinoline. This can be achieved by heating 6,7-dimethoxyisoquinoline with bromine in the presence of a suitable solvent such as nitrobenzene . Another method involves the regioselective direct ring metalation of alkoxy isoquinolines followed by trapping with aromatic aldehydes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoquinoline ring.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted isoquinolines can be formed.
Oxidation Products: Oxidation can lead to the formation of isoquinoline N-oxides.
Cyclization Products: Cyclization can result in the formation of complex polycyclic structures.
Scientific Research Applications
1-Bromo-6,7-dimethoxyisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including natural products and alkaloids.
Material Science: The compound can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-6,7-dimethoxyisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
6,7-Dimethoxyisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromoisoquinoline: Lacks the methoxy groups, which can affect its solubility and reactivity.
Fluorinated Isoquinolines: These compounds have fluorine atoms instead of bromine, which can significantly alter their chemical properties and biological activity
Uniqueness: 1-Bromo-6,7-dimethoxyisoquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmacological agents.
Properties
IUPAC Name |
1-bromo-6,7-dimethoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-14-9-5-7-3-4-13-11(12)8(7)6-10(9)15-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJERWSWRQPHTIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615589 | |
Record name | 1-Bromo-6,7-dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949139-74-6 | |
Record name | 1-Bromo-6,7-dimethoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-6,7-dimethoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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